molecular formula C19H20N4O3 B3862882 N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE CAS No. 5539-81-1

N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE

Cat. No.: B3862882
CAS No.: 5539-81-1
M. Wt: 352.4 g/mol
InChI Key: LZQPJUJZZZFBGX-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[430]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s important to handle it with care and use appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE involves several steps. The starting materials typically include 2,5-dimethoxybenzaldehyde and a suitable amine. The reaction proceeds through a condensation reaction to form the imine linkage, followed by cyclization to form the diazabicyclo structure. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imine group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield an amine derivative.

Scientific Research Applications

N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,9-dimethyldeca-2,4,6,8-tetraene
  • ethyl 2-methyl-8-phenyl-1,4,5,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraene-3-carboxylate
  • 1,7,8-triazabicyclo[4.3.0]nona-2,4,6,8-tetraene

Uniqueness

N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-7-8-23-17(9-12)21-13(2)18(23)19(24)22-20-11-14-10-15(25-3)5-6-16(14)26-4/h5-11H,1-4H3,(H,22,24)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQPJUJZZZFBGX-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE
Reactant of Route 3
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2,5-DIMETHOXYPHENYL)METHYLIDENEAMINO]-4,8-DIMETHYL-1,7-DIAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE-9-CARBOXAMIDE

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